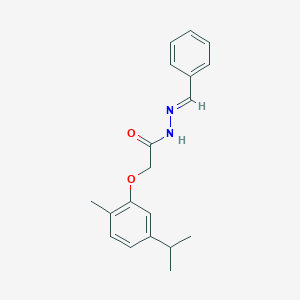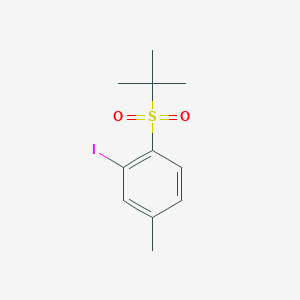
3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one involves multistep reactions, starting from simpler organometallic compounds. For instance, 4-silacyclohexan-1-ones, which could be considered as structural analogs or precursors in related synthetic pathways, are prepared from MeSi(OMe)3 and PhSi(OMe)3. These reactions involve cleavage of methoxyphenyl protecting groups and reductive amination steps, demonstrating the complexity and versatility of synthetic routes for such compounds (Fischer, Burschka, & Tacke, 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one has been elucidated through various analytical techniques. For example, the structure of (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was characterized by X-ray diffraction, revealing dihedral angles and intramolecular hydrogen bonding that contribute to the stability and reactivity of such molecules (Jasinski, Butcher, Khaleel, Sarojini, & Yathirajan, 2011).
Chemical Reactions and Properties
These compounds engage in a variety of chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. For instance, 4-silacyclohexan-1-ones can undergo protodesilylation to yield chlorosilane compounds, showcasing the chemical transformations possible with such structures (Geyer, Karlsson, Baus, Wellner, & Tacke, 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different chemical environments. For example, the crystal structure analysis of closely related compounds shows that intramolecular and intermolecular hydrogen bonding plays a significant role in the stabilization of these molecules in solid state (Ezhilarasi, Jonathan, Vasanthi, Revathi, & Usha, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and participation in chemical reactions like Diels-Alder reactions or aldol condensations, are integral to understanding the applications and reactivity of these compounds. For instance, the use of Bronsted acidic ionic liquids in the synthesis of xanthene derivatives showcases the catalytic properties and reactivity of similar compounds (Ashtarian, Heydari, Maghsoodlou, & Yazdani-Elah-Abadi, 2020).
科学的研究の応用
Crystal Structure Analysis
The study of crystal structures is a key area of research for compounds like 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one. Xiong et al. (2011) investigated the crystal structure of a related compound, 3-hydroxy-1,2-dimethoxyxanthone, isolated from Polygala arillata, highlighting the planarity of its tricyclic unit and the formation of molecular stacks along certain axes due to intermolecular hydrogen bonds (Xiong et al., 2011).
Cancer Research
Compounds structurally similar to 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one have been explored for their potential in cancer research. Han et al. (2004) isolated a phenylbutenoid dimer from Zingiber cassumunar, using cytotoxicity assays against human cancer cell lines, indicating potential anti-cancer properties (Han et al., 2004).
Photophysical Investigation
Asiri et al. (2017) conducted a comprehensive photophysical investigation of a derivative, (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP), examining properties like solvatochromic shift, fluorescence quantum yield, and photochemical quantum yield. This study enhances the understanding of the electronic and optical properties of such compounds (Asiri et al., 2017).
Synthesis and Reactivity
The synthesis of related compounds and their reactivity is another significant area of research. Luo et al. (2008) explored the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones, employing masked ortho-benzoquinones in asymmetric Diels-Alder reactions. This approach can be applicable to the synthesis of compounds like 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one (Luo et al., 2008).
Antioxidant Activity
The antioxidant properties of related chalcone derivatives have been investigated by Sulpizio et al. (2016). They synthesized amino chalcone derivatives and assessed their antioxidant activity, providing insights into the potential health benefits of such compounds (Sulpizio et al., 2016).
Molecular Docking Studies
Kokila et al. (2017) conducted molecular docking studies on biscyclohexane diol derivatives, exploring their potential as anticancer agents. This research highlights the importance of structural analysis and computational chemistry in drug discovery (Kokila et al., 2017).
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-20-14-8-6-13(12-15(14)21-2)7-9-16(18)17(19)10-4-3-5-11-17/h6-9,12,19H,3-5,10-11H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSFYPWOTOJFHP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)
![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)
![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)


![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)
![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)
![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)
![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)
